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2-(Cyclopent-2-en-1-yl)-4-methoxyphenol

Cat. No.: B14590621
CAS No.: 61076-48-0
M. Wt: 190.24 g/mol
InChI Key: YCQCFWZICJKGAV-UHFFFAOYSA-N
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Description

Structural Features and Chemical Classifications

Substituted Phenols: Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. sciencemadness.org The parent compound is simply known as phenol (B47542) (C6H5OH). When one or more of the hydrogen atoms on the benzene ring are replaced by other functional groups, the resulting compounds are referred to as substituted phenols. sciencemadness.org Depending on the number of hydroxyl groups, they can be classified as monohydric, dihydric, or trihydric phenols. sciencemadness.orgchemicalbook.com

In the case of 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol, the phenol core is substituted at two positions. A methoxy (B1213986) group (-OCH3) is located at the fourth carbon atom relative to the hydroxyl group, and a cyclopent-2-en-1-yl group is at the second position. The hydroxyl group is a strongly activating, ortho-, para-director for electrophilic aromatic substitution, meaning it influences the position of incoming substituents. sciencemadness.org

Cyclopentene (B43876) Derivatives: Cyclopentene is a cycloalkene with the chemical formula C5H8. tandfonline.com It is a five-membered carbon ring containing one double bond. tandfonline.com Derivatives of cyclopentene are compounds where one or more hydrogen atoms on the cyclopentene ring are replaced by other functional groups or substituents. These derivatives are significant intermediates in organic synthesis and are found in the core structure of various bioactive natural products. tandfonline.com The double bond in the cyclopentene ring is a site of high reactivity, allowing for a variety of addition reactions.

Significance in Organic Chemistry and Related Fields

Substituted Phenols: Substituted phenols are of paramount importance in both industrial and academic chemistry. They serve as essential starting materials and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, polymers, and antioxidants. prepchem.commdma.ch The phenolic hydroxyl group can participate in a variety of reactions, such as etherification, esterification, and electrophilic aromatic substitution, making it a versatile handle for chemical modifications. Phenolic compounds are also prevalent in nature and are known for their diverse biological activities.

Cyclopentene Derivatives: The cyclopentene ring is a valuable structural motif in organic synthesis. Its constrained, five-membered ring structure can be used to control stereochemistry in complex molecule synthesis. Cyclopentene derivatives are key building blocks for the synthesis of natural products, including prostaglandins (B1171923), steroids, and terpenoids. tandfonline.com The reactivity of the double bond within the cyclopentene ring allows for its transformation into a variety of other functional groups and ring systems. tandfonline.com

Research Landscape for this compound

Direct research specifically on this compound is not extensively documented in publicly available scientific literature. However, the research landscape can be inferred from studies on related compounds. Research on phenols with alkyl or cycloalkyl substituents is an active area, particularly in the development of antioxidants and as building blocks for larger molecules. For instance, the cycloalkylation of phenols with cyclic olefins is a known method for synthesizing such compounds.

The combination of a methoxy-substituted phenol (a guaiacol (B22219) derivative) with a cyclopentene ring suggests potential applications in areas where similar structures are found. For example, many natural and synthetic compounds with a guaiacol core exhibit antioxidant and anti-inflammatory properties. The cyclopentene moiety could influence the molecule's lipophilicity, steric profile, and how it interacts with biological targets. Further research would be necessary to synthesize and characterize this compound and to explore its chemical and biological properties.

Compound Properties

Due to the limited availability of experimental data for this compound, the following table presents predicted and estimated physicochemical properties based on its constituent parts.

PropertyPredicted Value
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Appearance Likely a pale yellow oil or low-melting solid
Boiling Point Estimated to be >250 °C
Solubility Expected to be soluble in organic solvents and sparingly soluble in water
Reactivity The phenolic -OH allows for reactions like etherification and esterification. The cyclopentene double bond can undergo addition reactions. The aromatic ring is activated towards electrophilic substitution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B14590621 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol CAS No. 61076-48-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61076-48-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-cyclopent-2-en-1-yl-4-methoxyphenol

InChI

InChI=1S/C12H14O2/c1-14-10-6-7-12(13)11(8-10)9-4-2-3-5-9/h2,4,6-9,13H,3,5H2,1H3

InChI Key

YCQCFWZICJKGAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2CCC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.comyoutube.com For 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol, the most logical and strategic disconnection is the bond between the aromatic ring and the cyclopentenyl group (C2-C1' bond).

This disconnection yields two primary synthons:

A nucleophilic 4-methoxyphenol (B1676288) synthon.

An electrophilic cyclopent-2-en-1-yl synthon.

The corresponding real-world reagents for these synthons would be 4-methoxyphenol and a cyclopentenyl derivative equipped with a good leaving group, such as a halide (e.g., 3-chlorocyclopentene) or an activated alcohol. This primary disconnection forms the basis for strategies like Friedel-Crafts alkylation and transition-metal-catalyzed cross-coupling reactions.

Alternatively, a disconnection strategy focusing on the cyclopentene (B43876) ring could lead to a 1,4-conjugate addition approach. libretexts.orglibretexts.org In this scenario, the target molecule is seen as the product of adding a 4-methoxyphenyl (B3050149) nucleophile to the β-position of a cyclopent-2-en-1-one precursor. This leads to a different set of starting materials and a distinct synthetic sequence involving the subsequent removal of the ketone functionality. youtube.com

Total Synthesis Approaches

Total synthesis approaches can be designed based on the key disconnections identified during retrosynthetic analysis. These can be broadly classified by the nature of the primary starting material.

This approach builds the target molecule by modifying a pre-existing cyclopentenone ring. The core of this strategy is the introduction of the 4-methoxyphenyl group via a 1,4-conjugate addition (Michael addition) to cyclopent-2-en-1-one. libretexts.org Organocuprates (Gilman reagents), formed in situ from organolithium or Grignard reagents and a copper(I) salt, are particularly effective for this transformation, favoring 1,4-addition over direct 1,2-addition to the carbonyl group. reddit.comorganic-chemistry.org

The synthesis would proceed in two main steps:

Conjugate Addition: A 4-methoxyphenyl Grignard reagent, in the presence of a catalytic amount of copper(I) iodide, would add to cyclopent-2-en-1-one to form 3-(4-methoxyphenyl)cyclopentan-1-one.

Ketone Removal and Olefin Formation: The resulting ketone must be removed and the double bond reintroduced at the C2'-C3' position. This can be achieved by reducing the ketone to an alcohol (e.g., using sodium borohydride) followed by acid-catalyzed dehydration, which would favor the formation of the more substituted, conjugated double bond.

Table 1: Proposed Reaction Conditions for Synthesis via Cyclopentenone Precursor
StepReagents & ConditionsPurposeTypical Yield (Analogous Reactions)
1. Conjugate Addition4-methoxyphenylmagnesium bromide, CuI (cat.), THF, -78 °C to rtFormation of C-C bond via 1,4-addition70-90%
2. ReductionSodium borohydride (B1222165) (NaBH₄), Methanol, 0 °CReduction of ketone to secondary alcohol>95%
3. Dehydrationp-Toluenesulfonic acid (TsOH), Toluene, refluxElimination of water to form alkene80-90%

This is a more direct approach where the cyclopentenyl group is attached to the 4-methoxyphenol core. The most straightforward method is the Friedel-Crafts alkylation. buchler-gmbh.com In this reaction, 4-methoxyphenol acts as the nucleophile, attacking an electrophilic cyclopentenyl species generated from a precursor like cyclopent-2-en-1-ol in the presence of an acid catalyst (either Brønsted or Lewis acid).

The hydroxyl group of 4-methoxyphenol is a strong activating group and, along with the methoxy (B1213986) group, directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methoxy group's carbon, substitution is directed to the ortho position (C2).

Table 2: Proposed Reaction Conditions for Friedel-Crafts Alkylation
Catalyst TypeExample CatalystSolventTemperatureKey Considerations
Brønsted AcidH₂SO₄, H₃PO₄None or non-polar (e.g., Hexane)Room Temp to 50 °CRisk of side reactions (polymerization of the alcohol).
Lewis AcidBF₃·OEt₂, AlCl₃Dichloromethane, 1,2-Dichloroethane0 °C to Room TempRequires stoichiometric amounts; catalyst can be harsh.
HeterogeneousMontmorillonite K-10Toluene, Dichloromethane50-100 °CMilder conditions, easier workup, reusable catalyst.

A convergent synthesis involves preparing the two key fragments of the molecule separately before joining them in a final step. For this compound, a powerful convergent strategy is the Suzuki-Miyaura cross-coupling reaction. mdpi.combeilstein-journals.org

This pathway requires three components:

Aryl Halide: 2-Bromo-4-methoxyphenol would serve as the phenol (B47542) fragment.

Organoboron Reagent: Cyclopent-2-en-1-ylboronic acid or its pinacol (B44631) ester derivative.

Palladium Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂, with appropriate ligands.

The reaction involves the palladium-catalyzed coupling of these two fragments in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to form the desired C-C bond with high selectivity and functional group tolerance. mdpi.com

Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Beyond the Suzuki coupling mentioned above, another prominent transition-metal-catalyzed approach is the Palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. mdpi.comrsc.org This reaction forms a C-C bond by reacting a nucleophile with a π-allyl palladium complex.

In this context, 4-methoxyphenol would act as a soft nucleophile. The electrophilic partner would be a cyclopentenyl substrate with a leaving group, such as cyclopent-2-en-1-yl acetate (B1210297) or carbonate. A Pd(0) catalyst, often generated in situ, coordinates to the double bond of the cyclopentenyl substrate and facilitates the departure of the leaving group to form a (π-allyl)palladium intermediate. Subsequent nucleophilic attack by 4-methoxyphenol (typically as its phenoxide) yields the final product. nih.govrsc.org

Table 3: Typical Conditions for Palladium-Catalyzed Allylic Alkylation
ComponentExamplesFunction
Pd(0) PrecursorPd₂(dba)₃, Pd(PPh₃)₄Forms the active π-allyl complex
LigandTriphenylphosphine (B44618) (PPh₃), dppe, (S)-t-BuPHOXModulates reactivity and selectivity
SubstrateCyclopent-2-en-1-yl acetateAllyl source
Nucleophile4-Methoxyphenol + Base (e.g., NaH, K₂CO₃)Forms the new C-C bond
SolventTHF, Dioxane, TolueneReaction medium

This catalytic approach is highly valuable due to its mild reaction conditions and the potential for asymmetric synthesis if chiral ligands are employed, although chirality is not a factor for the target molecule itself. researchgate.net

Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis represent cutting-edge approaches in chemical synthesis, offering high selectivity and milder reaction conditions compared to traditional metal-based catalysis. nih.govmdpi.commdpi.com

Organocatalytic Strategies: Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. For the synthesis of this compound, a plausible organocatalytic approach would be the Friedel-Crafts alkylation of 4-methoxyphenol (guaiacol) with a suitable cyclopentenyl precursor. Chiral amines or phosphoric acids could potentially be employed to achieve asymmetric induction, leading to an enantiomerically enriched product. However, a specific protocol for this transformation using an organocatalyst for this exact substrate has not been reported in the literature.

Biocatalytic Transformations: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity. nih.govmdpi.comnih.gov Enzymes such as lipases, peroxidases, or laccases could theoretically be employed in the synthesis or modification of this compound. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of the compound if a suitable derivative is prepared. acs.org Similarly, laccases could potentially mediate the coupling of 4-methoxyphenol with a cyclopentenyl moiety, although such a reaction is not documented. The biocatalytic synthesis of cyclopentenone precursors has been explored, which could serve as starting materials for the target molecule. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and efficient. nih.govresearchgate.netjddhs.com

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently all atoms in the reactants are incorporated into the desired product. primescholars.comjocpr.com Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.

A hypothetical synthesis of this compound via a direct addition of 4-methoxyphenol to cyclopentadiene (B3395910) would exhibit high atom economy. Conversely, a synthesis involving a leaving group on the cyclopentene ring would have a lower atom economy. Without a specific, documented synthetic route, a quantitative analysis of the atom economy for the synthesis of this compound remains theoretical.

Table 1: Theoretical Atom Economy for a Hypothetical Synthesis

Reactant 1 Reactant 2 Product Byproduct % Atom Economy
4-Methoxyphenol Cyclopentadiene This compound None 100%

Solvent-Free and Environmentally Benign Conditions

Conducting reactions in the absence of volatile organic solvents is a key principle of green chemistry. beilstein-journals.orgrsc.org Solvent-free reactions can be achieved by grinding solid reactants together or by heating a mixture of reactants in the absence of a solvent. For the synthesis of this compound, a solvent-free Friedel-Crafts alkylation of 4-methoxyphenol with a cyclopentenyl alcohol could be envisioned, potentially catalyzed by a solid acid catalyst. The use of environmentally benign solvents like water, supercritical fluids, or ionic liquids is another green alternative. nih.gov However, no specific solvent-free or green solvent-based synthesis for this compound has been reported.

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, improve yields, and enhance selectivity. nih.govnih.govnih.govmdpi.comuniv.kiev.uaresearchgate.net

Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat a reaction mixture, often leading to shorter reaction times and cleaner reactions. nih.govmdpi.comrsc.org A potential application in the synthesis of the target molecule could be a microwave-assisted Claisen rearrangement of the allyl ether precursor, cyclopent-2-en-1-yl (2-methoxyphenyl) ether.

Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govnih.govuniv.kiev.uaresearchgate.net This technique could be applied to enhance the rate of a heterogeneous catalytic reaction for the synthesis of this compound. While these techniques are widely used, their specific application to the synthesis of this compound is not found in the literature.

Derivatization and Structural Modification Strategies

Functionalization of the Cyclopentene Ring

The cyclopentene ring in this compound is amenable to various chemical transformations, allowing for the synthesis of a range of derivatives. tuni.fibeilstein-journals.orgnih.govresearchgate.netresearchgate.net The double bond is a key site for functionalization.

Table 2: Potential Functionalization Reactions of the Cyclopentene Ring

Reaction Reagents Potential Product
Epoxidation m-CPBA, H₂O₂ 2-(2,3-epoxycyclopentyl)-4-methoxyphenol
Dihydroxylation OsO₄, KMnO₄ 2-(2,3-dihydroxycyclopentyl)-4-methoxyphenol
Hydrogenation H₂, Pd/C 2-cyclopentyl-4-methoxyphenol
Halogenation Br₂, Cl₂ 2-(2,3-dihalocyclopentyl)-4-methoxyphenol

These derivatization strategies could lead to new compounds with potentially interesting biological or material properties. However, it must be reiterated that while these reactions are chemically feasible, their actual execution and the characterization of the resulting products for this compound are not described in the current scientific literature.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The most common modifications involve the conversion of the hydroxyl group into ethers or esters. These transformations can significantly alter the compound's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity.

Etherification: The formation of an ether linkage is a prevalent strategy to modify the phenolic hydroxyl group. This is typically achieved through the Williamson ether synthesis, which involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide. Common bases used for deprotonation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of the alkylating agent can be varied to introduce different alkyl or substituted alkyl groups. For instance, reaction with dimethyl sulfate (B86663) or methyl iodide in the presence of a base yields the corresponding methyl ether.

Another approach for etherification is the Mitsunobu reaction, which allows for the conversion of the phenol to an ether under milder, neutral conditions using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Esterification: The phenolic hydroxyl group can be readily converted into an ester. This is commonly accomplished by reacting the phenol with a carboxylic acid, an acid anhydride (B1165640), or an acyl chloride. When using a carboxylic acid, a catalyst such as sulfuric acid (H₂SO₄) or a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) is often required to facilitate the reaction. Esterification with acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., benzoyl chloride) is generally more facile and can be carried out in the presence of a base like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct. Enzymatic esterification, employing lipases, offers a greener alternative under mild reaction conditions.

The table below summarizes key methods for the modification of the phenolic hydroxyl group.

Modification TypeReagentsTypical ConditionsProduct Type
Etherification (Williamson)Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH)Solvent (e.g., Acetone, DMF), HeatAlkyl aryl ether
Etherification (Mitsunobu)Alcohol (R-OH), PPh₃, DEAD or DIADAnhydrous solvent (e.g., THF, Dichloromethane), 0 °C to room temp.Alkyl aryl ether
EsterificationCarboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄)Heat, often with removal of waterAryl ester
EsterificationAcid anhydride (e.g., (CH₃CO)₂O) or Acyl chloride (e.g., PhCOCl), Base (e.g., Pyridine)Room temperature or gentle heatingAryl ester

Substitutions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the hydroxyl group (activating and ortho, para-directing), the methoxy group (activating and ortho, para-directing), and the cyclopentenyl group (weakly activating and ortho, para-directing)—govern the position of incoming electrophiles. The hydroxyl group is the strongest activating group, followed by the methoxy group.

Considering the positions on the benzene (B151609) ring, the C1 position holds the hydroxyl group, C2 the cyclopentenyl group, and C4 the methoxy group. The available positions for substitution are C3, C5, and C6. The strong ortho, para-directing influence of the hydroxyl group at C1 directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6. The methoxy group at C4 directs to C3 and C5. The cyclopentenyl group at C2 directs to C1 (blocked), C3, and C5. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions, which are activated by the methoxy/cyclopentenyl and hydroxyl groups, respectively. The C6 position is generally favored due to less steric hindrance compared to the C5 position, which is situated between two substituents.

Formylation: The introduction of a formyl group (-CHO) onto the aromatic ring can be achieved through various methods. The Reimer-Tiemann reaction, which uses chloroform (B151607) (CHCl₃) in a strong alkaline solution, typically directs the formyl group to the position ortho to the hydroxyl group. In this case, formylation would be expected at the C6 position. Another method is the Vilsmeier-Haack reaction, which employs a formylating agent like a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Duff reaction, using hexamethylenetetramine, is another alternative for the formylation of activated phenols.

Nitration: Nitration of the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid or with milder reagents like nitrous acid. Due to the activating nature of the ring, nitration can proceed under relatively mild conditions to prevent oxidation and polysubstitution. The nitro group is expected to be introduced primarily at the C6 position. The reaction of 4-methoxyphenol with nitrous acid in an aqueous acid solution has been shown to yield 4-methoxy-2-nitrophenol.

Halogenation: Direct halogenation with bromine or chlorine in a suitable solvent can introduce a halogen atom onto the aromatic ring. The reaction is typically rapid due to the activated nature of the phenol. To control the reaction and avoid polyhalogenation, milder conditions or specific halogenating agents may be employed. The substitution pattern would follow the same directing effects, with the halogen likely entering at the C6 position.

The table below outlines common electrophilic aromatic substitution reactions applicable to the aromatic ring.

Substitution TypeReagentsReaction Name (if applicable)Expected Position of Substitution
FormylationCHCl₃, NaOHReimer-TiemannC6
FormylationPOCl₃, DMFVilsmeier-HaackC5 or C6
FormylationHexamethylenetetramine, acidDuff ReactionC6
NitrationHNO₃, H₂SO₄ or Nitrous Acid-C6
HalogenationBr₂ in CCl₄ or Cl₂ in CH₂Cl₂-C6

Chemical Reactivity and Transformation Studies

Reactions of the Cyclopentene (B43876) Moiety

The cyclopentene portion of the molecule, an unsaturated five-membered ring, is susceptible to a variety of reactions that target the carbon-carbon double bond and the adjacent allylic positions.

Addition Reactions (e.g., hydrogenation, halogenation)

Hydrogenation: The double bond in the cyclopentene ring can be readily reduced through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds to add two hydrogen atoms across the double bond, resulting in the saturation of the cyclopentene ring to form 2-cyclopentyl-4-methoxyphenol. The hydrogenation of the aromatic phenol (B47542) ring is also possible but generally requires more forcing conditions, such as higher pressures and temperatures or more active catalysts like rhodium (Rh). researchgate.net

Halogenation: The cyclopentene moiety can undergo halogenation reactions. With reagents like bromine (Br₂) or chlorine (Cl₂), electrophilic addition across the double bond would be the expected outcome, yielding a dihalogenated cyclopentane (B165970) derivative. However, a more selective reaction can be achieved at the allylic positions (the carbons adjacent to the double bond). Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like UV light or AIBN) favors allylic bromination. organic-chemistry.orgmasterorganicchemistry.com This free-radical chain reaction would substitute a bromine atom for a hydrogen atom at one of the allylic carbons of the cyclopentene ring, producing a mixture of brominated isomers. masterorganicchemistry.com

Table 1: Predicted Products of Addition Reactions
ReactantReagentsPredicted Major ProductReaction Type
2-(Cyclopent-2-en-1-yl)-4-methoxyphenolH₂, Pd/C2-Cyclopentyl-4-methoxyphenolCatalytic Hydrogenation
This compoundNBS, light (hν)2-(4-Bromocyclopent-2-en-1-yl)-4-methoxyphenol and isomersAllylic Bromination

Cycloaddition Reactions (e.g., [2+2] photocycloaddition)

The alkene functional group in the cyclopentene ring can participate in cycloaddition reactions. A notable example is the [2+2] photocycloaddition, which is a photochemical reaction that forms a four-membered cyclobutane (B1203170) ring. youtube.com When this compound is irradiated with UV light, typically in the presence of a photosensitizer, the cyclopentene double bond can react with another alkene. researchgate.net

This reaction can occur intermolecularly with a different alkene or through photodimerization with another molecule of itself. researchgate.net The result is the formation of a new cyclobutane ring fused to the original cyclopentane ring, creating a bicyclic system. The regiochemistry (head-to-head vs. head-to-tail) and stereochemistry of the resulting cycloadduct depend on the nature of the reacting alkene and the reaction conditions. chemicalbook.com Such reactions are a powerful tool for constructing strained ring systems in organic synthesis. researchgate.net

Rearrangement Reactions (e.g., Cargill rearrangement)

The Cargill rearrangement is a well-known photochemical reaction that converts a cross-conjugated 2,5-cyclohexadienone (B8749443) into a bicyclo[3.1.0]hex-3-en-2-one. thieme-connect.comacs.org This rearrangement is typically catalyzed by Brønsted or Lewis acids and involves the formation of a bridged bicyclic structure. acs.orgnih.govtum.de

It is important to note that the substrate, this compound, does not possess the required cross-conjugated dienone system and is therefore not expected to undergo a classical Cargill rearrangement. The reaction is specific to the 2,5-cyclohexadienone framework. thieme-connect.comnih.gov

However, the cyclopentene moiety itself can be subject to other types of photochemical rearrangements. For instance, related systems can undergo vinylcyclopropane-cyclopentene rearrangements, where a vinylcyclopropane (B126155) isomerizes to a cyclopentene upon irradiation. baranlab.org While not a Cargill rearrangement, this illustrates the potential for skeletal reorganization of the cyclopentene ring under photochemical conditions.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group and the associated aromatic ring are key sites of reactivity, influenced by the electron-donating nature of both the hydroxyl and methoxy (B1213986) substituents.

Oxidation Pathways

Phenols, particularly those substituted with electron-donating groups like a methoxy group, are susceptible to oxidation. Treatment with oxidizing agents such as chromic acid, Fremy's salt, or even air can convert the phenol into a quinone. For this compound, oxidation would likely lead to the formation of a benzoquinone derivative. Depending on the oxidant and reaction conditions, this could involve the formation of an ortho-quinone or a para-quinone methide. nih.govyoutube.com The formation of quinone species is a significant metabolic pathway for many phenolic compounds and can lead to reactive intermediates. nih.gov

Table 2: Potential Oxidation Products
ReactantOxidizing AgentPotential Product Type
This compoundNa₂Cr₂O₇, H₂SO₄Substituted Benzoquinone or Quinone Methide

Alkylation and Acylation Reactions

The acidic proton of the phenolic hydroxyl group can be easily replaced, making it a prime site for alkylation and acylation reactions.

Alkylation: In the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) and an alkylating agent (e.g., an alkyl halide like methyl iodide or an alkyl sulfate), the phenol can be converted into an ether. This is a classic Williamson ether synthesis. The phenoxide ion, formed by deprotonation of the phenol, acts as a nucleophile and displaces the leaving group on the alkylating agent. This reaction results in O-alkylation, forming 1-(cyclopent-2-en-1-yl)-2,4-dimethoxybenzene if methyl iodide is used. It's worth noting that under certain conditions, particularly with strong acids, C-alkylation on the electron-rich aromatic ring can compete with O-alkylation.

Acylation: Similar to alkylation, the phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270). The reaction is a nucleophilic acyl substitution where the phenoxide attacks the carbonyl carbon of the acylating agent. This would convert this compound into its corresponding acetate (B1210297) ester, 2-(cyclopent-2-en-1-yl)-4-methoxyphenyl acetate.

Table 3: Products of Hydroxyl Group Reactions
ReactantReagentsProductReaction Type
This compound1. NaOH 2. CH₃I1-(Cyclopent-2-en-1-yl)-2,4-dimethoxybenzeneO-Alkylation (Williamson Ether Synthesis)
This compoundAcetyl chloride, Pyridine2-(Cyclopent-2-en-1-yl)-4-methoxyphenyl acetateO-Acylation

Reactions of the Methoxy Group

The methoxy group (-OCH₃) in this compound is an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions. This reaction, known as ether cleavage, is a fundamental transformation for methoxy-substituted phenols.

Detailed Research Findings:

The cleavage of the aryl methyl ether bond is most commonly accomplished using strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (an alcohol). wikipedia.org A halide ion then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to yield a methyl halide and the corresponding catechol, 3-(cyclopent-2-en-1-yl)benzene-1,2-diol. libretexts.org Due to the stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, the nucleophile exclusively attacks the methyl group. libretexts.org

Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), are also effective reagents for demethylation. nih.gov Boron tribromide is particularly efficient and often used under milder conditions than hydrohalic acids. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group.

Recent developments have explored alternative methods, including the use of thiols with a strong base or visible-light-promoted photoredox catalysis, offering chemoselective deprotection strategies for phenolic ethers. chemrxiv.orgorganic-chemistry.org

Table 1: Reagents for Methoxy Group Cleavage

ReagentConditionsProductsMechanism Type
Hydroiodic Acid (HI)Heat3-(Cyclopent-2-en-1-yl)benzene-1,2-diol + Methyl iodideSₙ2
Hydrobromic Acid (HBr)Heat3-(Cyclopent-2-en-1-yl)benzene-1,2-diol + Methyl bromideSₙ2
Boron Tribromide (BBr₃)Inert solvent, often at low temperature3-(Cyclopent-2-en-1-yl)benzene-1,2-diol + CH₃Br (after workup)Lewis acid-assisted nucleophilic attack
Aluminum Chloride (AlCl₃)Heat, often in the context of Friedel-Crafts reactions3-(Cyclopent-2-en-1-yl)benzene-1,2-diolLewis acid-assisted nucleophilic attack

Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating effects of the hydroxyl and methoxy groups.

Detailed Research Findings:

Electrophilic Aromatic Substitution (EAS): The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. chemistrysteps.com In this molecule, the positions ortho and para to the powerful hydroxyl group are positions 5 and 3, respectively. The position para to the methoxy group (position 5) is also activated. The cyclopentenyl group at position 2 sterically hinders attack at position 3. Therefore, electrophilic attack is most likely to occur at position 5, which is para to the hydroxyl group and ortho to the methoxy group. Position 6, being ortho to the hydroxyl group, is another potential site, though less favored than position 5. Reactions like halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the 5-substituted product. chemistrysteps.compatsnap.com Due to the high activation of the ring, these reactions often proceed under mild conditions, sometimes without a catalyst. chemistrysteps.com

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution on this molecule is highly unlikely under standard conditions. libretexts.org SₙAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The guaiacol (B22219) ring system is electron-rich due to the -OH and -OCH₃ groups, which destabilizes the key intermediate required for an SₙAr mechanism. osti.gov Therefore, displacement of the methoxy group or other substituents by a nucleophile would necessitate extremely harsh conditions, likely proceeding through a benzyne (B1209423) elimination-addition mechanism rather than a direct SₙAr pathway. chemistrysteps.comlibretexts.org

Oxidative and Reductive Transformations

The compound possesses two main sites susceptible to oxidation and reduction: the phenolic ring and the cyclopentene double bond.

Detailed Research Findings:

Oxidative Transformations: The phenolic moiety is readily oxidized. Mild oxidation can lead to the formation of a phenoxyl radical, which can then dimerize or polymerize. nih.gov Stronger oxidizing agents or enzymatic systems (like peroxidases) can convert the guaiacol core into an ortho-quinone. nih.govresearchgate.netresearchgate.net The oxidation process can be complex, and in some cases, demethylation may occur concurrently with oxidation. nih.govtandfonline.com The presence of the cyclopentenyl group could potentially influence the stability and subsequent reactions of the resulting quinone.

The cyclopentene double bond is also susceptible to oxidation. It can undergo epoxidation with peroxy acids (e.g., m-CPBA) to form an epoxide. Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would yield a diol. Oxidative cleavage of the double bond with ozone (ozonolysis) followed by a reductive or oxidative work-up would break the cyclopentene ring to form dialdehydes, dicarboxylic acids, or related derivatives.

Reductive Transformations: The most common reductive transformation for this molecule would be the catalytic hydrogenation of the cyclopentene double bond. openstax.org Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂), the double bond would be saturated to yield 2-cyclopentyl-4-methoxyphenol. libretexts.orglibretexts.org This reaction is typically chemoselective for the alkene in the presence of the aromatic ring under standard conditions. libretexts.org

Reduction of the aromatic ring is more challenging but can be achieved under more forcing conditions. High-pressure catalytic hydrogenation can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. lumenlearning.com Alternatively, the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) would reduce the aromatic ring to a cyclohexadiene derivative. lumenlearning.com

Table 2: Oxidative and Reductive Reactions

TransformationReagent(s)Affected MoietyExpected Product(s)
Oxidation Lignin Peroxidase/H₂O₂Phenolic Ringortho-Quinone derivative
Fremy's SaltPhenolic Ringortho-Quinone derivative
m-CPBACyclopentene C=CEpoxide derivative
OsO₄, then NaHSO₃Cyclopentene C=CDiol derivative
1. O₃; 2. (CH₃)₂SCyclopentene C=CDialdehyde derivative
Reduction H₂, Pd/CCyclopentene C=C2-Cyclopentyl-4-methoxyphenol
Na, NH₃(l), EtOHAromatic RingCyclohexadiene derivative
H₂ (high pressure), NiAromatic Ring & C=CSubstituted cyclohexanol (B46403) derivative

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: The photochemical behavior of this compound is expected to involve reactions characteristic of both phenols and alkenes. Phenols, upon photoexcitation, can undergo hydrogen detachment, leading to the formation of phenoxyl radicals. nih.gov These radicals can initiate subsequent reactions. researchgate.net In the presence of other molecules, photosensitized addition reactions can occur. acs.org

The cyclopentene moiety can participate in photochemical cycloaddition reactions. For instance, [2+2] cycloadditions with other alkenes can form cyclobutane rings. Intramolecular photochemical reactions are also a possibility, depending on the conformation and proximity of the excited state to other parts of the molecule.

Electrochemical Reactivity: The electrochemical behavior of this compound is primarily related to the guaiacol core. Studies on 2-methoxyphenol have shown that it can be electrochemically oxidized. acs.org This oxidation can lead to demethylation, forming a surface-confined catechol on the electrode. nih.govresearchgate.net The initial electrochemical event is typically an irreversible oxidation of the phenol. acs.org Further oxidation can lead to the formation of quinones and, under exhaustive conditions, mineralization to carbon dioxide. researchgate.net The specific oxidation potential and products for this compound would be influenced by the electron-donating and steric nature of the cyclopentenyl substituent.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity of the atoms within 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the olefinic protons of the cyclopentenyl ring, the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts for the aromatic, olefinic, methoxy, and aliphatic carbons appear in characteristic regions of the spectrum, providing a carbon map of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~149.0
2-~125.0
36.6 - 6.8~115.0
4-~154.0
56.7 - 6.9~116.0
66.8 - 7.0~112.0
1'3.5 - 3.8~45.0
2'5.7 - 5.9~130.0
3'5.8 - 6.0~132.0
4'2.2 - 2.5~30.0
5'1.8 - 2.1~32.0
OCH₃3.8 - 3.9~56.0
OH4.5 - 5.5 (broad)-

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For instance, COSY would show correlations between the adjacent protons on the cyclopentenyl ring and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a crucial experiment for definitively assigning the ¹H signals to their corresponding ¹³C signals, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing connectivity across quaternary (non-protonated) carbons and for linking the cyclopentenyl substituent to the phenol (B47542) ring. For example, a correlation between the proton at C-1' and the carbons at C-1, C-2, and C-6 of the phenol ring would confirm the substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This experiment provides insights into the three-dimensional structure and preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between protons on the cyclopentenyl ring and the methoxy group or aromatic protons.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₂H₁₄O₂), HRMS would provide a highly accurate mass measurement, confirming its atomic composition and distinguishing it from other isomers. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of fragments like the methoxy group or parts of the cyclopentenyl ring.

Table 2: HRMS Data for this compound

FormulaCalculated Exact Mass (m/z)Ion Type
C₁₂H₁₄O₂190.0994[M]⁺
C₁₂H₁₅O₂191.1072[M+H]⁺
C₁₂H₁₃O₂189.0916[M-H]⁻
C₁₂H₁₄NaO₂213.0891[M+Na]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. Strong absorptions around 2850-3000 cm⁻¹ would correspond to C-H stretching of the aliphatic and methoxy groups. Aromatic C=C stretching would appear in the 1500-1600 cm⁻¹ region, while the C-O stretching of the phenol and methoxy ether would be observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. It is particularly sensitive to non-polar bonds, and would likely show strong signals for the C=C bonds of the aromatic ring and the cyclopentenyl group.

Table 3: Predicted IR and Raman Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Phenolic O-HStretch3200 - 3600 (Broad, IR)
Aromatic C-HStretch3000 - 3100 (IR, Raman)
Alkene C-HStretch3020 - 3080 (IR, Raman)
Aliphatic C-HStretch2850 - 2960 (IR, Raman)
Aromatic C=CStretch1500 - 1600 (IR, Raman)
Alkene C=CStretch1640 - 1680 (Raman)
C-O (Ether/Phenol)Stretch1000 - 1300 (IR)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD)

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores within the molecule. For this compound, the substituted phenol ring is the primary chromophore. It is expected to exhibit absorption maxima (λmax) in the ultraviolet region, typically around 220 nm and 280 nm, corresponding to π→π* electronic transitions.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light and is only applicable to chiral molecules. Since this compound possesses a stereocenter at the C-1' position, it exists as a pair of enantiomers. ECD can be used to determine the absolute configuration of a specific enantiomer by comparing its experimental spectrum to a theoretically predicted spectrum. The two enantiomers would produce mirror-image ECD spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound. If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of a wide array of molecular properties from first principles.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.com Methods like B3LYP and B3PW91, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr or Perdew-Wang 91 correlation functionals, are commonly employed. scispace.comepstem.net These methods are used to calculate the fundamental properties of a molecule, including its geometry, electronic structure, and vibrational frequencies. researchgate.net

Ab initio methods, while often more computationally intensive, can offer higher accuracy for smaller systems. For a molecule like 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol, a combination of DFT for geometry optimization and property calculations, potentially benchmarked against ab initio results, would represent a comprehensive approach.

Before any properties can be accurately predicted, the molecule's most stable three-dimensional structure must be determined through geometry optimization. This process computationally finds the minimum energy arrangement of the atoms. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Phenolic Compound (Eugenol) Calculated at the DFT/B3LYP/6-311G(d,p) Level. scispace.comresearchgate.net
ParameterBond/AngleCalculated Value
Bond Length (Å)C-O (Phenolic)1.36 Å
O-H (Phenolic)0.96 Å
C=C (Side Chain)1.34 Å
Bond Angle (°)C-O-H109.1°
C-C-O (Phenolic)117.5°
Dihedral Angle (°)C-C-C-C (Side Chain)-121.3°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. wikipedia.orgchemrxiv.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the π-system of the aromatic ring and the cyclopentene (B43876) double bond. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Phenolic Compound (Eugenol) Calculated via DFT. scispace.com
ParameterSymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.65 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.52 eV
HOMO-LUMO Energy GapΔE5.13 eV

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These calculated values are often correlated with experimental data to confirm assignments and structural features. epstem.net

IR Spectroscopy: Infrared (IR) vibrational frequencies and intensities are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the vibrational modes observed in experimental IR spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical model. epstem.net

UV-Vis Spectroscopy: Electronic absorption spectra in the UV-Visible range are predicted using Time-Dependent Density Functional Theory (TD-DFT). ijsrst.com This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, typically the HOMO→LUMO transition, which correspond to the absorption maxima (λmax) in the experimental spectrum. scispace.comnih.gov

Molecules with extended π-conjugation and significant charge separation can exhibit non-linear optical (NLO) properties, making them of interest for materials science and optoelectronics. analis.com.my DFT calculations are used to determine key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ijsrst.com A large hyperpolarizability value indicates a strong NLO response. For this compound, the interaction between the electron-donating hydroxyl and methoxy (B1213986) groups and the π-conjugated system could lead to notable NLO properties. scispace.com

Table 3: Illustrative Calculated Non-Linear Optical (NLO) Properties for a Phenolic Compound (Eugenol) via DFT. ijsrst.com
ParameterSymbolCalculated Value
Dipole Momentμ2.35 Debye
Mean Polarizabilityα17.61 x 10-24 esu
First Hyperpolarizabilityβ1.98 x 10-30 esu

From the results of vibrational frequency calculations, it is possible to determine various thermodynamic parameters through statistical mechanics. ijsrst.com Standard thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H) can be calculated at different temperatures. researchgate.net These parameters provide insight into the thermal stability of the molecule. Furthermore, these computational methods can be used to study reaction energetics, such as determining the activation energies and reaction enthalpies for processes in which this compound might participate, thereby predicting its reactivity and potential reaction pathways.

Table 4: Illustrative Calculated Thermodynamic Parameters for a Phenolic Compound (Eugenol) at 298.15 K via DFT. scispace.comresearchgate.net
ParameterSymbolCalculated Value
Zero-point vibrational energyZPVE128.5 kcal/mol
Heat Capacity at Constant VolumeCv42.8 cal/mol·K
EntropyS101.9 cal/mol·K
EnthalpyH-152.9 Hartree

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational changes and intermolecular interactions.

MD simulations have been employed to investigate the interactions of eugenol (B1671780) and its derivatives with biological macromolecules. For instance, in the study of eugenol with the Olfr73 receptor, the simulations revealed specific hydrogen bond formation with residues such as Ser113. jst.go.jpnih.govbiorxiv.orgbiorxiv.org The lifetime of these hydrogen bonds was found to be in the nanosecond range, indicating a dynamic yet significant interaction. jst.go.jpnih.govbiorxiv.orgbiorxiv.org Furthermore, MD simulations of eugenol derivatives with the main protease of SARS-CoV-2 have been performed to assess the stability of the ligand-protein complex in an aqueous environment. physchemres.org Such studies on analogous compounds suggest that this compound would likely engage in hydrogen bonding via its hydroxyl and methoxy groups with protein residues or solvent molecules. The hydrophobicity of the cyclopentene and phenyl groups would favor interactions with nonpolar regions of surrounding molecules.

In Silico Biological Activity Prediction

In silico methods are instrumental in predicting the biological activities of chemical compounds, thereby guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While no specific QSAR models for this compound were found, studies on broader classes of phenolic compounds and 2-methoxyphenols provide insights into the descriptors that may govern their activity.

For a series of 2-methoxyphenols, QSAR studies have been conducted to correlate their antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibitory activity with electronic descriptors. nih.gov These descriptors include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential, and chemical hardness. nih.gov Such studies indicate that the electronic properties of the methoxyphenol core are significant determinants of its biological function. For phenolic compounds in general, QSAR analyses have shown that antioxidant activities can be estimated using parameters like the heat of formation, the number of hydroxyl groups, and molecular orbital energies. nih.govqsardb.org A QSAR study on the anti-DPPH radical activity of phenolic compounds revealed a correlation with drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties. nih.govresearchgate.net These findings suggest that a QSAR model for this compound would likely incorporate descriptors related to its electronic structure, hydrophobicity, and steric properties of the cyclopentenyl substituent.

Table 1: Key Descriptor Types in QSAR Models for Phenolic Compounds

Descriptor Type Examples Relevance to Biological Activity
Electronic HOMO/LUMO energies, Ionization Potential Relates to the compound's ability to donate electrons (antioxidant activity) and participate in chemical reactions.
Topological Molecular Connectivity Indices Describes the size, shape, and degree of branching of the molecule.
Physicochemical LogP, Molar Refractivity Relates to the compound's hydrophobicity and its ability to cross cell membranes.

| Steric | Molecular Volume, Surface Area | Pertains to the spatial arrangement of atoms and its influence on binding to a receptor. |

This table is a generalized representation based on QSAR studies of phenolic compounds and is not specific to this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on eugenol and its derivatives have explored their binding to various protein targets.

For example, molecular docking studies have been performed on eugenol and its analogs with enzymes such as COX-1, COX-2, and 5-lipoxygenase (5-LOX) to investigate their anti-inflammatory potential. nih.gov These studies have identified key interactions within the enzyme active sites. Similarly, docking of eugenol derivatives into the active sites of breast cancer-related receptors has been conducted to predict their binding affinities. nih.gov In a study on novel hydrazones of eugenol, molecular docking against COX-2 enzymes (PDB IDs: 4COX and 3LN1) revealed binding energies ranging from -5.952 to -9.265 kcal/mol. Another study on eugenol acetate (B1210297) showed its interaction with the MtPknE kinase, highlighting a hydrogen bond with the Ile96 residue and hydrophobic interactions with several other residues. researchgate.netresearchgate.net

These findings for structurally similar compounds suggest that this compound would also likely bind to a range of biological targets, with its binding affinity and specificity being influenced by the size and conformation of the cyclopentene ring.

Table 2: Predicted Binding Affinities of Eugenol Derivatives with Various Protein Targets

Compound Protein Target (PDB ID) Predicted Binding Energy (kcal/mol)
Eugenol Hydrazone Derivatives COX-2 (4COX) -7.143 to -9.265
Eugenol Hydrazone Derivatives COX-2 (3LN1) -5.8 to -7.791
Eugenol Cinnamaldehyde Breast Cancer Receptors Favorable docking scores reported
Aspirin Eugenol Ester Breast Cancer Receptors Favorable docking scores reported
4-Allyl-2-methoxyphenyl Cinnamate Breast Cancer Receptors Favorable docking scores reported

This data is compiled from molecular docking studies on eugenol derivatives and is intended to be illustrative of the potential interactions of structurally related compounds. nih.govresearchgate.netresearchgate.net

Building upon molecular docking, the analysis of interactions within the enzyme active site provides a more detailed understanding of the potential mechanism of action. For eugenol and its derivatives, these interactions have been characterized for several enzymes.

In the case of COX-2, docking studies of eugenol hydrazones have shown hydrogen bonding with key active site residues such as ARG 120, SER 530, and TYR 385, as well as hydrophobic interactions. Computational analysis of eugenol's interaction with COX-2 also highlighted its alignment within the hydrophobic pocket and interactions with the heme group. nih.gov Similarly, the docking of eugenol acetate into the MtPknE kinase active site revealed a crucial hydrogen bond with the backbone of Ile96 and extensive van der Waals contacts with a hydrophobic pocket formed by residues including Leu95, Ala43, and Phe158. researchgate.netresearchgate.net

These studies on analogous compounds indicate that the hydroxyl and methoxy groups of this compound would be key in forming hydrogen bonds with polar residues in an enzyme's active site. The cyclopentene ring, being larger and more conformationally restricted than an allyl group, would likely have a significant impact on the van der Waals and hydrophobic interactions, potentially leading to different binding orientations and affinities compared to eugenol.

Table 3: Interacting Amino Acid Residues with Eugenol Derivatives in Enzyme Active Sites

Compound Class Enzyme Key Interacting Residues Type of Interaction
Eugenol Hydrazones COX-2 ARG 120, SER 530, TYR 385 Hydrogen Bonding
Eugenol COX-2 Residues in hydrophobic pocket Hydrophobic
Eugenol Acetate MtPknE Kinase Ile96 Hydrogen Bonding

Biochemical and Mechanistic Studies in Vitro Focus

Phytotoxic Activity and Allelochemical Mechanisms (in vitro)

Allelopathy involves the production of chemical compounds by a plant that can affect neighboring organisms. In vitro studies focusing on compounds structurally related to 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol, such as 2-Methoxyphenol (also known as Guaiacol), have demonstrated notable phytotoxic properties. These properties suggest a potential role as an allelochemical, capable of interfering with the germination and growth of other plants. nih.gov

Research has shown that 2-Methoxyphenol can inhibit the germination, cotyledon emergence, and seedling growth of both monocotyledonous and dicotyledonous plants. nih.gov The allelopathic mechanism often begins with damage to the cell membrane, which then affects various physiological processes including ion absorption, water uptake, and photosynthesis. For instance, in tests conducted on paper, 2-Methoxyphenol at a concentration of 0.01 mM inhibited over 50% of germination and growth in Lactuca sativa (lettuce). nih.gov Against Allium cepa (onion), seedling growth was inhibited at a concentration of 0.5 mM. nih.gov The efficacy of these phytotoxic effects can be influenced by the substrate used in the assay, with different results observed in paper versus soil tests. nih.gov Such allelochemicals can alter nutrient availability in the soil and impact microbial activity, further influencing plant growth. nih.gov

Table 1: In Vitro Phytotoxic Effects of 2-Methoxyphenol

Target Species Concentration Substrate Observed Effect Inhibition Rate
Lactuca sativa 0.01 mM Paper Germination, Cotyledon Emergence, Seedling Growth >50%
Allium cepa 0.5 mM Paper Cotyledon Emergence, Seedling Growth Significant Inhibition
Lactuca sativa 0.5 mM Soil Germination Significant Inhibition
Allium cepa 1 mM Soil Germination Significant Inhibition

Cellular Target Identification and Molecular Interaction Analysis (in vitro)

Identifying the specific cellular and molecular targets of a compound is crucial to understanding its mechanism of action. For complex organic molecules, this often involves advanced techniques like affinity-based proteome profiling and in situ fluorescence imaging to visualize drug-target interactions within cellular structures. nih.govnih.gov While specific cellular targets for this compound have not been detailed in the available literature, the general mechanisms of phenolic allelochemicals suggest interactions with key cellular machinery.

The primary targets are often enzymes and proteins essential for metabolic processes. Allelochemicals can disrupt photosynthesis, mitochondrial respiration, and ATP synthesis. nih.gov They can interfere with enzyme activity, such as by inhibiting NADH oxidation, which reduces oxygen consumption and disrupts the electron transport chain. nih.gov The molecular interaction may involve the binding of the phenolic group to the active sites of enzymes, altering their conformation and rendering them inactive. Further research using techniques like clearing-assisted tissue click chemistry (CATCH) could provide subcellular resolution of these interactions and identify the precise cell types targeted by the compound. nih.gov

Biochemical Mechanisms of Molecular Transport and Fate

Membrane Permeability Studies (in vitro models)

The ability of a small molecule to be effective often depends on its capacity to cross biological membranes. nih.gov In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict the passive permeability of compounds across lipid bilayers. nih.govrsc.org These assays measure the flux of a compound from a donor to an acceptor compartment through an artificial membrane, providing an apparent permeability coefficient (Papp). mdpi.com

For phenolic compounds like this compound, permeability is influenced by factors such as lipophilicity and the presence of hydrogen-bonding groups. The methoxy (B1213986) and hydroxyl groups can affect the compound's interaction with the lipid bilayer. Studies on similar hydrophobic molecules show that only the free, molecularly dissolved fraction of a drug is capable of penetrating biological barriers. mdpi.com The permeability of a compound can be significantly altered by the presence of excipients, which can reduce the thermodynamic activity of the free drug. mdpi.com

Role of Transporters and Efflux Pumps (in vitro)

In addition to passive diffusion, the movement of compounds across cellular membranes is often mediated by transport proteins. nih.gov Efflux pumps are a critical family of transporters that actively extrude toxic substances and antibiotics from the cell, playing a major role in multidrug resistance. nih.govmdpi.com These pumps are classified into several superfamilies, including the ATP-binding cassette (ABC) and Resistance-Nodulation-Division (RND) families. nih.govfrontiersin.org

In Gram-negative bacteria, RND pumps form tripartite complexes that span the inner membrane, periplasm, and outer membrane. nih.govmdpi.com While it has not been specifically determined whether this compound is a substrate for these pumps, its structural characteristics as a small, moderately lipophilic molecule make it a potential candidate for transport. Efflux pump inhibitors (EPIs) can be used in vitro to determine if a compound's intracellular concentration is regulated by these transporters. mdpi.com For example, carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a known EPI that disrupts the proton motive force used by many pumps. mdpi.comfrontiersin.org

Enzymatic Transformations and Biotransformation Pathways (in vitro)

Biotransformation is the metabolic process by which xenobiotics are chemically altered within an organism, primarily to facilitate their excretion. nih.gov This process typically occurs in two phases. Phase I reactions, catalyzed mainly by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. nih.govmdpi.com Phase II reactions involve conjugation, where transferase enzymes attach endogenous hydrophilic groups (like glucuronic acid or sulfate) to the molecule, creating a more water-soluble and easily excretable compound. mdpi.comresearchgate.net

For a phenolic compound like this compound, the likely biotransformation pathways would involve:

Phase I: Oxidation of the cyclopentene (B43876) ring or demethylation of the methoxy group, catalyzed by CYP enzymes. researchgate.net

Phase II: Conjugation at the hydroxyl group via glucuronidation (by UDP-glucuronosyltransferases) or sulfation (by sulfotransferases), which are common pathways for phenols. researchgate.netmdpi.com

In vitro models using liver microsomes or hepatocytes are standard for studying these enzymatic transformations and identifying the resulting metabolites. nih.govmdpi.com

Table 2: Potential In Vitro Biotransformation Reactions

Phase Reaction Type Potential Enzyme Family Potential Modification to Compound
Phase I Oxidation Cytochrome P450 (CYP) Hydroxylation of cyclopentene ring
Phase I Demethylation Cytochrome P450 (CYP) Conversion of -OCH₃ to -OH
Phase II Glucuronidation UGTs Addition of glucuronic acid to -OH group
Phase II Sulfation SULTs Addition of a sulfo group to -OH group

Micellization and Solubilization in Biological Fluids (in vitro models)

The solubility of hydrophobic compounds in aqueous biological fluids is often enhanced through micellization. chalmers.se Surfactants, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles that can encapsulate non-polar molecules in their hydrophobic core. researchgate.net This process of solubilization is critical for the transport and bioavailability of many substances. nih.gov

The solubilization capacity depends on the chemical nature of both the compound and the surfactant. In vitro studies have shown that nonionic surfactants generally have a higher solubilizing power than ionic ones. researchgate.net The location of a solubilized molecule within a micelle can vary; for instance, compounds with some polarity may reside in the more polar palisade region of the micelle, near the surfactant head groups. chalmers.se For this compound, its phenolic structure would likely lead to its orientation at the interface between the hydrophobic core and the hydrophilic exterior of the micelle, which can be studied using spectroscopic methods. chalmers.se

Applications in Organic Synthesis and Materials Science

As a Key Intermediate in the Synthesis of Natural Products and Complex Molecules

While direct and extensive documentation on the use of 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol as a key intermediate is limited, its structural motifs are found in various biologically active molecules. The cyclopentene (B43876) unit is a common feature in a number of natural products, including prostaglandins (B1171923) and certain terpenoids. For instance, chiral cyclopentenones are crucial precursors in the asymmetric synthesis of these compounds. The synthesis of such complex molecules often involves the strategic introduction of substituted cyclopentenyl groups.

The synthesis of cannabinoid analogs also represents an area where this compound could serve as a valuable intermediate. The general structure of many cannabinoids features a phenolic core and a cyclic moiety. Synthetic routes to novel cannabinoid derivatives could potentially involve the coupling of a cyclopentenyl unit to a methoxyphenol backbone. The Friedel-Crafts alkylation, a fundamental reaction in organic chemistry for attaching alkyl groups to aromatic rings, provides a plausible method for synthesizing this compound itself, which can then be further elaborated into more complex targets. wikipedia.orgmt.com

Role as a Polymerization Inhibitor or Stabilizer

The 4-methoxyphenol (B1676288) portion of the molecule is a well-established polymerization inhibitor. google.com Phenolic compounds, in general, are known to act as antioxidants and stabilizers in polymeric materials by scavenging free radicals, which can initiate and propagate polymerization or degradation processes. The addition of a cyclopentenyl group to the 4-methoxyphenol structure could modify its solubility and compatibility with different polymer matrices, potentially enhancing its performance as a stabilizer in specific formulations. While specific studies detailing the performance of this compound as a polymerization inhibitor are not widely available, the known activity of its parent phenol (B47542) suggests a high potential for this application.

Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts based on this compound is an area of speculative but significant interest. The presence of both a nucleophilic phenol and an electrophilic alkene within the same molecule offers multiple points for chemical modification. For example, the phenolic hydroxyl group could be used to anchor the molecule to a solid support or to coordinate with a metal center, forming a catalyst. The cyclopentene ring, with its reactive double bond, could participate in various cycloaddition or metathesis reactions, leading to the formation of new catalytic structures. The combination of the chiral center on the cyclopentene ring and the aromatic scaffold could be exploited in the design of new asymmetric catalysts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol?

  • Answer: The compound is typically synthesized via Friedel-Crafts alkylation , where 4-methoxyphenol reacts with cyclopentene derivatives (e.g., cyclopentenyl halides) in the presence of Lewis acid catalysts like AlCl₃. Post-reaction purification involves column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires precise control of stoichiometry and reaction time (e.g., 12–24 hours at 0–25°C). Comparative studies using alternative cyclopentene donors (e.g., cyclopentenyl acetates) may improve regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in methanol or dichloromethane. Data collection at 100–298 K using Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structural parameters. Refinement with SHELXL (via Olex2 or SHELXLE interfaces) resolves bond lengths, angles, and torsional conformations. For example, the dihedral angle between the cyclopentene ring and the methoxyphenol plane is critical for assessing steric effects .

Q. What spectroscopic techniques are used to characterize this compound’s purity and functional groups?

  • Answer:

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.6–7.2 ppm).
  • FT-IR : Peaks at 3200–3500 cm⁻¹ (O–H stretch), 1250–1270 cm⁻¹ (C–O–C methoxy), and 1600–1650 cm⁻¹ (C=C cyclopentene).
  • GC-MS/HPLC : Quantify purity (>95%) and detect byproducts (e.g., unreacted 4-methoxyphenol) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what challenges arise in chiral resolution?

  • Answer: If the cyclopentene moiety introduces chirality, chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution may separate enantiomers. For SCXRD, Flack parameter analysis (using SHELXL) determines absolute configuration. A key challenge is distinguishing pseudosymmetry in near-centrosymmetric structures, where Flack parameters may yield false precision; instead, twin refinement (via SHELXD) or resonant scattering (for heavy atoms) improves reliability .

Q. What strategies mitigate oxidative degradation of the phenolic hydroxyl group in stability studies?

  • Answer: Stability under oxidative conditions (e.g., H₂O₂, O₂) is assessed via accelerated degradation studies (40–60°C, pH 7.4 buffer). Degradation kinetics are monitored by HPLC, revealing first-order decay. Protective strategies include:

  • Derivatization : Acetylation of the hydroxyl group to form a stable ether.
  • Antioxidant additives : Ascorbic acid (0.1–1.0 wt%) reduces radical-mediated oxidation .

Q. How does the compound’s electronic structure influence its biological activity in QSAR models?

  • Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). A smaller gap (e.g., <4 eV) correlates with higher reactivity in electron-transfer interactions. Comparative studies with analogs (e.g., 4-ethyl-2-methoxyphenol) assess substituent effects on antioxidant or antimicrobial activity via molecular docking (AutoDock Vina) against target enzymes (e.g., tyrosinase) .

Q. What crystallographic challenges arise from twinning or disorder in this compound?

  • Answer: Twinning (e.g., by pseudo-merohedry) is resolved using SHELXD for initial phasing and SHELXL for refinement. For disordered cyclopentene rings, PART instructions in SHELXL split occupancy across multiple positions. R factors <5% and difference density maps (<0.3 eÅ⁻³) validate the model. High-resolution data (d-spacing <0.8 Å) are critical for resolving subtle disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.